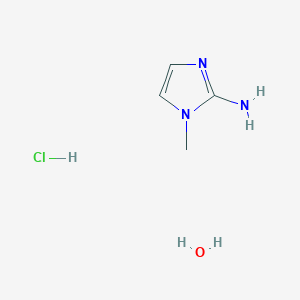

1-Methyl-1H-imidazol-2-amine hydrochloride hydrate

Description

Properties

IUPAC Name |

1-methylimidazol-2-amine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH.H2O/c1-7-3-2-6-4(7)5;;/h2-3H,1H3,(H2,5,6);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHUKUZHLZSKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions are typically mild, allowing for the preservation of sensitive functional groups .

Major Products: The major products formed from these reactions are various substituted imidazoles, which have significant applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

Synthesis and Derivatives

Recent studies have highlighted the synthesis pathways for imidazole derivatives, including 1-methyl-1H-imidazol-2-amine. These compounds are often synthesized through divergent methods that yield various substituted 2-aminoimidazoles, which can be used as precursors for pharmaceutical agents . The ability to modify the imidazole ring enhances its versatility in drug design.

Pharmacological Applications

1-Methyl-1H-imidazol-2-amine hydrochloride hydrate has been investigated for its potential therapeutic effects in several areas:

- Neurological Disorders : Imidazole-containing compounds have shown promise in treating conditions such as obesity and diabetes by modulating histamine receptors. Specifically, they act as agonists at the H3 receptor, which is implicated in regulating energy homeostasis and appetite .

- Pain Management : Research indicates that imidazole derivatives can influence nociception mechanisms, suggesting potential applications in pain management therapies .

Case Study 1: H3 Receptor Modulation

A study evaluated the binding affinity and potency of several imidazole derivatives at the human H3 receptor. The results indicated that specific substitutions on the imidazole ring significantly enhanced receptor affinity and intrinsic activity compared to traditional histamine .

| Compound | Binding Affinity (Ki) | Potency (EC50) | Intrinsic Activity (α) |

|---|---|---|---|

| 14b | High | Moderate | Full |

| 14c | Higher | High | Full |

Case Study 2: Anti-obesity Effects

In a diet-induced obesity model using mice, imidazole derivatives were tested for their ability to regulate body weight and metabolic parameters. The findings demonstrated a reduction in weight gain and improved glucose tolerance in treated groups compared to controls .

Biochemical Applications

The compound has also been utilized in biochemical assays and cellular studies:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Positional isomerism : The placement of the amine group (positions 2 vs. 4) significantly impacts electronic properties and hydrogen-bonding capacity, affecting reactivity and solubility .

- Counterion effects : Sulfate salts (e.g., 1450-93-7) exhibit lower aqueous solubility compared to hydrochloride salts due to differences in ionic interactions .

Hydrate vs. Anhydrous Forms

- 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate (CAS: 1450-94-8): Hydrate formation improves thermal stability and reduces hygroscopicity, making it preferable for long-term storage .

Pharmacological Relevance

- Ripasudil hydrochloride hydrate (K-115): A ROCK inhibitor with proven efficacy in reducing intraocular pressure, highlighting the role of imidazole derivatives in drug development .

- 2-(Aminomethyl)benzimidazole dihydrochloride hydrate: Used in biochemical assays due to its amine functionality, suggesting similar utility for the target compound in enzyme inhibition studies .

Physicochemical Properties

- Solubility: The hydrochloride hydrate form enhances water solubility (>50 mg/mL) compared to non-ionic analogs like 5-(4-methylphenyl)-1H-imidazol-2-amine (solubility <10 mg/mL) .

- Thermal stability : Hydrates generally decompose at higher temperatures (e.g., 150–200°C) vs. anhydrous forms (decomposition at 100–150°C) .

Biological Activity

1-Methyl-1H-imidazol-2-amine hydrochloride hydrate, a derivative of imidazole, has garnered significant attention in the scientific community due to its diverse biological activities. This compound is characterized by its unique structure, which enables it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C4H8ClN3. It features an imidazole ring that is known for its role in many biologically active compounds. The presence of the methyl group at the 1-position and the amine group at the 2-position contributes to its unique reactivity and biological profile.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition or modulation. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole, including this compound, have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Significant |

| Bacillus subtilis | Significant |

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown inhibitory effects on cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 ± 2.5 |

| A549 | 12.8 ± 3.0 |

| HeLa | 10.5 ± 1.8 |

Case Study 1: Antibacterial Efficacy

In a study conducted by Foroumadi et al., the antibacterial efficacy of various imidazole derivatives was evaluated, including this compound. The compound demonstrated a significant zone of inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant bacterial strains .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of a series of imidazole derivatives, including our compound of interest. The study found that treatment with these derivatives resulted in reduced cell viability in several cancer cell lines, suggesting that they may serve as lead compounds for further drug development aimed at targeting specific cancers .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate?

The synthesis typically involves nucleophilic substitution or condensation reactions using imidazole derivatives. Common reagents include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride), with controlled pH and temperature to optimize yield. Purification often employs recrystallization or column chromatography. For example, substituted imidazole derivatives are synthesized via cyanoacetylation or alkylation reactions, as demonstrated in analogous imidazole-based syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the methyl group and amine proton environments. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like N-H and C-N stretches. X-ray crystallography can resolve the crystal structure, as seen in studies using SHELX and OLEX2 for small-molecule refinement .

Q. How is the crystal structure determined using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement using programs like SHELXL or OLEX2. For hydrates, hydrogen-bonding networks between the compound and water molecules are critical to resolve. High-resolution data (e.g., <1.0 Å) improve accuracy in identifying hydrogen positions .

Q. What storage conditions are recommended to ensure stability?

Due to its hygroscopic nature, the compound should be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures below 4°C. Desiccants like silica gel can mitigate moisture uptake. Short-term stability tests (e.g., TGA/DSC) under varying humidity and temperature conditions are advised to establish shelf-life parameters .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale production?

Advanced strategies include:

- Reagent stoichiometry tuning : Adjusting molar ratios of reactants to minimize byproducts.

- Catalyst screening : Transition-metal catalysts (e.g., Pd) for cross-coupling steps.

- AI-driven retrosynthesis : Tools like PubChem’s retrosynthesis planner predict feasible routes using databases like Reaxys and PISTACHIO to prioritize high-yield pathways .

- Purification automation : Flash chromatography systems with UV detection enhance reproducibility.

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Dose-response standardization : Testing across a wider concentration range (e.g., 1–100 µM) to identify IC₅₀ trends.

- Replication in multiple models : Cross-validating results in primary cells versus immortalized lines.

- Multi-omics integration : Linking activity data to transcriptomic/proteomic profiles for mechanistic clarity, as demonstrated in studies on imidazole derivatives’ anticancer effects .

Q. What computational methods predict reactivity or molecular interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or GPCRs. Machine learning platforms (e.g., DeepChem) train on reaction datasets to forecast synthetic feasibility or metabolic pathways .

Q. How can hygroscopicity challenges be managed during experimental handling?

Advanced approaches include:

- Lyophilization : Freeze-drying the compound to remove bound water while maintaining crystallinity.

- Polymorph screening : Identifying stable anhydrous or hydrate forms via slurry experiments.

- In situ characterization : Using humidity-controlled XRD or Raman spectroscopy to monitor hydration state changes in real time .

Methodological Notes

- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .

- Experimental Design : For biological assays, include positive controls (e.g., known enzyme inhibitors) and validate purity via HPLC (>95%) to exclude confounding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.